(R)-4-(1-Aminoethyl)-2-chlorophenol
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Overview
Description
4-[(1R)-1-aminoethyl]-2-chlorophenol is an organic compound with the molecular formula C8H10ClNO. This compound is characterized by the presence of a phenol group substituted with a chlorine atom and an aminoethyl group. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]-2-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorophenol as the starting material.
Alkylation: The 2-chlorophenol undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group.
Resolution: The resulting racemic mixture is then resolved to obtain the desired (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of 4-[(1R)-1-aminoethyl]-2-chlorophenol may involve large-scale alkylation and resolution processes. The use of continuous flow reactors and automated resolution systems can enhance the efficiency and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-aminoethyl]-2-chlorophenol can undergo several types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[(1R)-1-aminoethyl]-2-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-[(1R)-1-aminoethyl]-2-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism
Comparison with Similar Compounds
Similar Compounds
4-[(1S)-1-aminoethyl]-2-chlorophenol: The enantiomer of the compound with different biological activity.
4-[(1R)-1-aminoethyl]-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.
4-[(1R)-1-aminoethyl]-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine
Uniqueness
4-[(1R)-1-aminoethyl]-2-chlorophenol is unique due to its specific chiral configuration and the presence of both an aminoethyl group and a chlorine atom on the phenol ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
FJYAUFCFHMTVBY-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
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